molecular formula C20H23NO2S B3001688 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide CAS No. 2034483-75-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide

Cat. No. B3001688
CAS RN: 2034483-75-3
M. Wt: 341.47
InChI Key: BHJOFUFLWJEKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide" is a synthetic molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with benzofuran moieties and amide linkages, which are often explored for their potential therapeutic effects. For instance, benzofuran derivatives have been synthesized and evaluated for anticonvulsant activities, as seen in the study of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs . Similarly, benzothiazole analogs have been investigated for their psychotropic, anti-inflammatory, and cytotoxic properties . These studies suggest that the compound may also possess interesting biological activities worth exploring.

Synthesis Analysis

The synthesis of benzofuran-containing compounds typically involves the formation of the benzofuran ring followed by the attachment of various substituents to modulate the compound's properties. In the case of the N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, the synthesis was carried out using appropriate starting materials, and the final products were characterized by IR, (1)H NMR, and mass spectral data . This suggests that a similar approach could be used for the synthesis of "N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide," with careful selection of starting materials and reaction conditions to introduce the phenylthio group.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial in determining their biological activity. X-ray crystallography can provide detailed information about the conformational features of these molecules, as demonstrated by the single-crystal X-ray study of a benzothiazole derivative . Theoretical methods such as Density Functional Theory (DFT) calculations can complement experimental techniques to predict and analyze the molecular structure, electronic properties, and reactivity of the compounds . These methods would likely be applicable to the analysis of the molecular structure of "N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide."

Chemical Reactions Analysis

The reactivity of benzofuran derivatives can be influenced by the substituents attached to the core structure. Theoretical calculations, such as those performed in the study of a phthalide derivative, can estimate chemical reactivity and provide insights into the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan of the molecule . These analyses can help predict how "N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide" might behave in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including its solubility, melting point, and stability, are important for its practical application. The physicochemical characterization of new compounds, as seen in the study of benzothiazole derivatives , is essential for understanding their behavior in biological systems. The cytotoxicity, antimicrobial, and anti-inflammatory activities of these compounds were also evaluated, which could be relevant for the analysis of "N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide" . Antioxidant activities and DNA binding affinity are other aspects that can be assessed to determine the potential therapeutic applications of the compound .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Benzofuran Ring Transformation : A study developed a method for synthesizing 3-(2-arylbenzofuran-3-yl)propanoates and propanamides using acrylates and acrylamides with 3-aroylbenzofurans. This process involves a base-mediated ring opening of 3-aroylbenzofurans followed by a Michael addition, which is relevant to the compound (Srinivas, Sharma, & Ramana, 2017).

Material Science and Polymers

  • Polybenzoxazine Synthesis : Research on polybenzoxazine with phenylnitrile functional groups, involving benzofuran derivatives, has shown improved thermal stability and dynamic mechanical properties, which is significant for material science applications (Qi et al., 2009).

Coordination Chemistry

  • Formation of Propanedithioamide Derivatives : A study detailed the formation of propanedithioamide and 1,2-dithiole derivatives from a lithio derivative related to the phenylthio group in the compound, exploring its coordination behavior with tungsten carbonyl (Xie, Zhao, & Tang, 2016).

Agricultural Chemistry

  • Herbicidal Activity : Research on propanamides containing pyrimidine and thiadiazole rings, which are structurally related to the compound, revealed moderate to good herbicidal activity, showing its potential in agricultural applications (Liu & Shi, 2014).

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-15(13-16-7-8-19-17(14-16)9-11-23-19)21-20(22)10-12-24-18-5-3-2-4-6-18/h2-8,14-15H,9-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJOFUFLWJEKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(phenylthio)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.